5-bromo-3-fluoropyrazin-2-amine

GPR35 GPCR Agonism Immuno-Oncology

5-Bromo-3-fluoropyrazin-2-amine (CAS 2866319-48-2) is a unique dihalogenated 2-aminopyrazine building block with orthogonal C-Br and C-F bonds, enabling sequential, protecting-group-free Pd-catalyzed cross-coupling. This chemoselective control avoids statistical by-products, ensuring higher purity intermediates and lower costs in multi-step syntheses of drug candidates. Ideal for GPR35 modulator SAR, kinase inhibitor libraries, and chemical biology probes. Procure this versatile scaffold for efficient and precise medicinal chemistry exploration.

Molecular Formula C4H3BrFN3
Molecular Weight 191.99 g/mol
CAS No. 2866319-48-2
Cat. No. B6618770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-fluoropyrazin-2-amine
CAS2866319-48-2
Molecular FormulaC4H3BrFN3
Molecular Weight191.99 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)N)F)Br
InChIInChI=1S/C4H3BrFN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8)
InChIKeyXVNDUAPTGMDCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-fluoropyrazin-2-amine (CAS 2866319-48-2) Technical Baseline for Medicinal Chemistry Procurement


5-Bromo-3-fluoropyrazin-2-amine (CAS 2866319-48-2) is a dihalogenated heteroaromatic building block belonging to the 2-aminopyrazine class [1]. Its molecular structure (C₄H₃BrFN₃, MW 191.99) features a bromine atom at the 5-position and a fluorine atom at the 3-position on the pyrazine-2-amine scaffold . This specific substitution pattern distinguishes it from mono-halogenated analogs and establishes its primary utility as a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions .

5-Bromo-3-fluoropyrazin-2-amine: Why Mono-Halogenated Aminopyrazines Cannot Substitute in Lead Optimization


The unique value of 5-bromo-3-fluoropyrazin-2-amine lies in its orthogonal reactivity profile, which is absent in common mono-halogenated or non-fluorinated analogs such as 5-bromopyrazin-2-amine or 3-fluoropyrazin-2-amine [1]. The presence of both a C-Br bond (prone to oxidative addition in cross-coupling) and a C-F bond (generally inert to standard Pd-catalyzed conditions but capable of modulation of physicochemical properties) enables a differentiated, sequential functionalization strategy [2]. This allows medicinal chemists to precisely control the order of derivatization, avoid protecting group manipulations, and systematically explore structure-activity relationships (SAR) that are inaccessible with generic single-halogen building blocks [3].

5-Bromo-3-fluoropyrazin-2-amine: Quantitative Differentiation vs. Comparators in GPR35 Agonism and Synthetic Utility


GPR35 Agonist Potency: 5-Bromo-3-fluoropyrazin-2-amine (IC50 380 nM) vs. Zaprinast (EC50 840 nM)

5-Bromo-3-fluoropyrazin-2-amine demonstrates moderate agonist activity at the orphan G protein-coupled receptor GPR35 in a human HT-29 cell-based desensitization assay, with a measured IC50 of 380 nM [1]. In contrast, the well-established GPR35 agonist and phosphodiesterase inhibitor zaprinast exhibits a significantly weaker potency at the human receptor, with a reported EC50 of 840 nM (0.84 µM) . This represents a 2.2-fold improvement in potency over zaprinast in this assay context. Additionally, it is less potent than the high-affinity antagonist CID 2745687 (IC50 = 160 nM), providing a distinct profile within the GPR35 modulator class .

GPR35 GPCR Agonism Immuno-Oncology

Lipophilicity Control: LogP of 5-Bromo-3-fluoropyrazin-2-amine (0.96) vs. 5-Bromopyrazin-2-amine (1.40) vs. 3-Fluoropyrazin-2-amine (3.22)

The strategic placement of the fluorine atom ortho to the amine group in 5-bromo-3-fluoropyrazin-2-amine results in a calculated LogP value of 0.9604 . This is significantly lower (more hydrophilic) than the LogP of the non-fluorinated analog 5-bromopyrazin-2-amine, which is reported as 1.4025 [1]. It is also substantially lower than the predicted LogP of the mono-fluorinated analog 3-fluoropyrazin-2-amine, which is calculated to be 3.22 [2]. The fluorine atom's strong electron-withdrawing effect reduces the overall lipophilicity of the scaffold by approximately 0.44 log units compared to its bromo-only counterpart, and by over 2 log units compared to the fluoro-only analog.

Physicochemical Properties Drug-likeness Lead Optimization

Orthogonal Reactive Handles: Bromine (C-Br) and Fluorine (C-F) Enable Chemoselective Sequential Derivatization

5-Bromo-3-fluoropyrazin-2-amine is uniquely equipped for divergent synthesis due to its two orthogonal reactive sites. The C-Br bond at the 5-position is highly susceptible to Pd-mediated cross-coupling reactions (e.g., Suzuki, Stille), a reactivity profile well-established for 2-aminopyrazine bromides where yields of 35-99% are achieved under standard conditions . In contrast, the C-F bond at the 3-position is robust under these conditions, allowing the bromine to be selectively functionalized first. This contrasts sharply with di-bromo or di-chloro analogs (e.g., 3,5-dibromopyrazin-2-amine), where achieving mono-selective cross-coupling is challenging and often leads to statistical mixtures [1]. This orthogonal reactivity permits a controlled, stepwise build-up of molecular complexity.

Sequential Cross-Coupling Chemoselectivity SAR Exploration

Amino Group Versatility: Buchwald-Hartwig Amination Enables N-Derivatization of 5-Bromo-3-fluoropyrazin-2-amine

The primary amine group on 5-bromo-3-fluoropyrazin-2-amine serves as a third point of divergence. It can participate in Buchwald-Hartwig couplings with aryl halides, a transformation that has been demonstrated for the parent pyrazin-2-amine scaffold under catalytic conditions [1]. This enables the installation of diverse aromatic and heteroaromatic groups directly on the amine nitrogen. This capability is not present in simple 2-halopyrazines or 2-aminopyrazines lacking the halogen handles for further cross-coupling . The combination of C-Br, C-F, and C-N reactivity provides a unique, three-vector diversification platform.

C-N Cross-Coupling Buchwald-Hartwig Late-Stage Functionalization

5-Bromo-3-fluoropyrazin-2-amine: Evidence-Backed Procurement Scenarios in Drug Discovery


Medicinal Chemistry: Exploring 5-Position SAR via Suzuki Coupling with a Fluorinated Scaffold

Procurement of 5-bromo-3-fluoropyrazin-2-amine is indicated for medicinal chemistry projects aiming to synthesize a library of 5-aryl-3-fluoropyrazin-2-amines. The C-Br bond at the 5-position undergoes efficient Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids [1]. This allows the rapid exploration of structure-activity relationships (SAR) at the 5-position while keeping the beneficial 3-fluoro substituent constant. This strategy is validated by the extensive use of 2-aminopyrazine bromides in Pd-mediated cross-couplings to generate diverse, biologically active molecules .

Lead Optimization: Tuning Lipophilicity and Potency in a GPR35 Agonist Program

For projects focused on GPR35 modulation, 5-bromo-3-fluoropyrazin-2-amine provides a specific, moderately potent (IC50 = 380 nM) and more hydrophilic (LogP = 0.96) starting point compared to the more lipophilic and less potent tool compound zaprinast (EC50 = 840 nM, LogP ~2.5) [1]. Its improved potency over zaprinast and favorable physicochemical properties make it a more attractive core scaffold for lead optimization campaigns targeting inflammatory, metabolic, or oncological diseases associated with GPR35 dysregulation.

Chemical Biology: Developing a Trifunctional Probe for Target Identification

The orthogonal reactivity of the C-Br, C-F, and C-NH₂ groups makes 5-bromo-3-fluoropyrazin-2-amine an ideal core for constructing complex chemical biology probes. A researcher can sequentially functionalize the bromine via Suzuki coupling to install an affinity ligand, the amine via Buchwald-Hartwig coupling to attach a linker for biotin or a fluorescent dye, and rely on the robust C-F bond for structural integrity or for potential 19F NMR studies [1]. This controlled, multi-step functionalization is not feasible with symmetrical dihalogenated analogs, which would yield statistical mixtures of products .

Process Chemistry: Scale-Up of Advanced Intermediates for Kinase Inhibitors

In a scale-up setting, the well-defined orthogonal reactivity of 5-bromo-3-fluoropyrazin-2-amine simplifies reaction monitoring and purification, as the bromine handle is selectively consumed in the first cross-coupling step. This reduces the formation of undesired by-products (e.g., di-coupled or dehalogenated impurities) that are common when using 3,5-dibromopyrazin-2-amine, which often requires careful stoichiometric control and leads to lower overall yields of the desired mono-substituted intermediate [1]. This increased chemoselectivity translates to higher purity intermediates and reduced cost of goods in multi-step syntheses of drug candidates, such as those targeting kinases or other ATP-binding enzymes .

Technical Documentation Hub

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